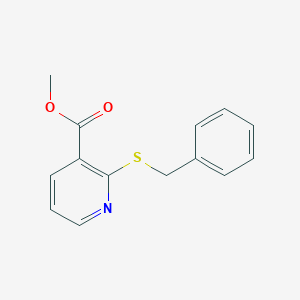
Methyl 2-(Benzylthio)-3-pyridinecarboxylate, AldrichCPR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(Benzylthio)-3-pyridinecarboxylate, AldrichCPR is a chemical compound that belongs to the class of nicotinates It is a derivative of nicotinic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the hydrogen atom in the 2-position of the pyridine ring is replaced by a benzylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Benzylthio)-3-pyridinecarboxylate, AldrichCPR typically involves the esterification of nicotinic acid with methanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out under reflux conditions, and the product is extracted using an organic solvent like chloroform. The crude product is then purified by column chromatography to obtain the desired compound .
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to improve yield and purity. The use of solid catalysts such as MoO3/SiO2 has been reported to enhance the esterification process, providing higher yields and better efficiency . The reaction conditions are typically mild, and the process is designed to be safe and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(Benzylthio)-3-pyridinecarboxylate, AldrichCPR undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the nicotinate can be reduced to an amine.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-(Benzylthio)-3-pyridinecarboxylate, AldrichCPR has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the formulation of pain relief sprays and creams due to its vasodilatory properties.
Mécanisme D'action
The mechanism of action of Methyl 2-(Benzylthio)-3-pyridinecarboxylate, AldrichCPR involves its ability to act as a vasodilator. It promotes the release of prostaglandin D2, which leads to the dilation of peripheral blood capillaries. This enhances local blood flow at the site of application, providing relief from muscle and joint pain . The compound’s molecular targets include the prostaglandin receptors and the pathways involved in vasodilation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid used as a vasodilator in topical formulations.
2-methylheptyl isonicotinate: An antifungal and antibacterial compound.
2-methylpentyl nicotinate: Another nicotinate derivative with similar vasodilatory properties.
Uniqueness
Methyl 2-(Benzylthio)-3-pyridinecarboxylate, AldrichCPR is unique due to the presence of the benzylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets more effectively.
Propriétés
IUPAC Name |
methyl 2-benzylsulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-17-14(16)12-8-5-9-15-13(12)18-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLOBYLTIKHPJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)SCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-propoxybenzamide](/img/structure/B215005.png)
![ETHYL 4-METHYL-2-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B215006.png)
![7-chloro-4-(4-fluorophenyl)-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one](/img/structure/B215008.png)

![1-methyl-3-[3-(1-methyl-1H-imidazol-3-ium-3-yl)propyl]-1H-imidazol-3-ium](/img/structure/B215012.png)
![(2-Hydroxyphenyl)(pyrazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B215013.png)
![4-(4-bromophenyl)-5',7-dichloro-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one](/img/structure/B215014.png)





![3-methyl-12H-[1]benzothieno[2,3-a]carbazole](/img/structure/B215029.png)
![3-chloro-12H-[1]benzothieno[2,3-a]carbazole](/img/structure/B215031.png)
